molecular formula C12H9N3O B1203273 Centazolone CAS No. 65793-50-2

Centazolone

Cat. No.: B1203273
CAS No.: 65793-50-2
M. Wt: 211.22 g/mol
InChI Key: CZXUQBVMAUWSBX-UHFFFAOYSA-N
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Description

Centazolone, also known by its chemical name N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline, is a crystalline compound. Its molecular formula is C17H19N3, and it has a molecular weight of 265.35300. The hydrochloride salt of this compound (CAS number 2508-72-7) appears as white crystalline powder with a melting point of 237-241°C. It is soluble in ethanol, slightly soluble in water, and insoluble in chloroform, ether, and benzene .

Scientific Research Applications

Centazolone finds applications in several fields:

    Antiarrhythmic Agent: Used to treat arrhythmias (abnormal heart rhythms).

    Allergic Conditions: Effective against allergies, including allergic rhinitis and urticaria (hives).

    Local Anesthetic: Exhibits mild local anesthetic properties.

    Research Tool: Used in scientific studies to explore its effects on cellular pathways.

Preparation Methods

Synthetic Routes: The synthetic routes for centazolone involve the following steps:

    Benzylamine Derivative Formation: Start with benzylamine and react it with 4,5-dihydro-1H-imidazole-2-carbaldehyde to form the benzylamine derivative.

    Imidazole Ring Formation: Cyclize the benzylamine derivative to create the imidazole ring, resulting in this compound.

Industrial Production: this compound is produced industrially using efficient synthetic methods. specific details regarding large-scale production are not widely available.

Chemical Reactions Analysis

Centazolone undergoes various chemical reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: this compound can participate in substitution reactions.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions.

Mechanism of Action

Centazolone competitively blocks H1 receptors, reducing the effects of histamine release. It also affects the central nervous system and exhibits mild anticholinergic properties. The exact mechanism of action varies with dosage and individual response.

Comparison with Similar Compounds

Centazolone’s uniqueness lies in its combination of antiarrhythmic, antihistaminic, and local anesthetic properties. Similar compounds include phenazoline, antistine, and histostab .

Properties

IUPAC Name

3-aminobenzo[g]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-15-7-14-11-6-9-4-2-1-3-8(9)5-10(11)12(15)16/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXUQBVMAUWSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215981
Record name Centazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65793-50-2
Record name Centazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065793502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centazolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Centazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR2EJM0TLD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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